2-ethoxy-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-3-31-19-7-5-4-6-18(19)23(29)24-14-15-32-21-13-12-20-25-26-22(28(20)27-21)16-8-10-17(30-2)11-9-16/h4-13H,3,14-15H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLHLCJXORHQIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCOC2=NN3C(=NN=C3C4=CC=C(C=C4)OC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects.
Mode of Action
It is known that the compound is an oil-soluble organic compound that is added to sunscreen products to absorb ultraviolet light. It is a broad-spectrum (wide-band) ultraviolet absorber with extremely high light stability, capable of absorbing UVB to UVA.
Biochemical Pathways
It is known that the compound is a broad-spectrum ultraviolet absorber, which suggests that it may interact with biochemical pathways related to dna damage and repair, oxidative stress, and cellular signaling.
Pharmacokinetics
As an oil-soluble compound, it is likely to have good bioavailability when applied topically.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been reported to interact with various enzymes and proteins. The nature of these interactions often involves hydrogen bond accepting and donating characteristics, which allows these compounds to form specific interactions with different target receptors.
Cellular Effects
Related compounds have been shown to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. These effects suggest that the compound could influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
The compound 2-ethoxy-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be broken down into several key components:
- Ethoxy group : Contributes to the lipophilicity of the molecule.
- Triazole ring : Known for various biological activities including anticancer and antimicrobial properties.
- Pyridazine moiety : Often associated with neuroactive and anti-inflammatory effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Formation of the triazole ring through cyclization reactions.
- Attachment of the ethoxy and benzamide groups via nucleophilic substitution reactions.
Anticancer Activity
Recent studies have indicated that compounds containing triazole structures exhibit significant anticancer properties. For instance:
- A series of triazole derivatives were tested against various cancer cell lines (e.g., MCF-7 breast cancer cells), showing IC50 values in the micromolar range, indicating potent cytotoxic effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazole derivative 1 | MCF-7 | 5.2 |
| Triazole derivative 2 | Bel-7402 | 8.3 |
| 2-ethoxy-N-(...) | MCF-7 | TBD |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial activity:
- It demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anti-inflammatory Properties
Research has shown that triazole derivatives can modulate inflammatory pathways:
- In vitro studies revealed that the compound inhibited pro-inflammatory cytokines in macrophage cultures, suggesting potential use in treating inflammatory diseases .
Case Studies
- Case Study on Cancer Treatment : A study published in Journal of Medicinal Chemistry explored a series of triazole derivatives similar to our compound. These derivatives were tested for their ability to inhibit tumor growth in mouse models, demonstrating significant reductions in tumor size compared to controls .
- Antimicrobial Efficacy : Another study focused on a related triazole compound which exhibited strong antifungal activity against Candida albicans. The study highlighted its mechanism of action involving disruption of fungal cell membrane integrity .
Scientific Research Applications
Structural Overview
The structural components of the compound include:
- Ethoxy group : Enhances solubility and bioavailability.
- Triazolo[4,3-b]pyridazine moiety : Associated with significant biological activities such as anticancer and antimicrobial effects.
- Benzamide backbone : Known for its diverse pharmacological properties.
Biological Activities
Research has indicated that compounds containing the triazole and pyridazine moieties exhibit a range of biological activities:
- Anticancer Activity : Studies have shown that triazolo-pyridazine derivatives can inhibit tumor growth through various mechanisms, including enzyme inhibition and modulation of signaling pathways .
- Antimicrobial Effects : Compounds similar to 2-ethoxy-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide have demonstrated efficacy against various pathogens, including resistant strains .
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases .
Scientific Research Applications
The diverse pharmacological properties of this compound make it suitable for several applications in scientific research:
Medicinal Chemistry
The compound serves as a lead structure for developing new drugs targeting cancer and infectious diseases. Its ability to inhibit specific enzymes involved in disease pathways can lead to the discovery of novel therapeutic agents.
Pharmaceutical Development
Due to its promising biological activities, this compound can be further explored for formulation into pharmaceutical products aimed at treating various conditions such as:
- Cancer
- Bacterial infections
- Inflammatory disorders
Comparison with Similar Compounds
Triazolo-pyridazine Derivatives with Aryl Substituents
- Compound A: 2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CAS: 891117-12-7) Structural Differences: Ethoxyphenyl (vs. methoxyphenyl) at position 3; methyl group on triazolo-pyridazine; acetamide linker (vs. benzamide).
- Compound B : 2-[[3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide (CAS: 894049-45-7)
Pharmacologically Active Triazolo-pyridazines
- TPA023 : 7-tert-butyl-3-(2,5-difluoro-phenyl)-6-(2-methyl-2H-[1,2,4]triazolo[3-ylmethoxy)-[1,2,4]triazolo[4,3-b]pyridazine
Physicochemical and Toxicological Profiles
Molecular Weight and Solubility
- The target compound (MW: ~463.5 g/mol) is heavier than simpler analogs like 2-[[3-(4-methoxyphenyl)-triazolo-pyridazin-6-yl]oxy]ethanamine (MW: 285.3 g/mol, CAS: 1204296-37-6), which lacks the benzamide moiety . The benzamide group likely reduces aqueous solubility but improves membrane permeability.
Toxicity
- The methoxyphenyl-triazolo-pyridazine core is associated with acute oral toxicity (GHS Category 4) and respiratory irritation, as seen in 2-[[3-(4-methoxyphenyl)-triazolo-pyridazin-6-yl]oxy]ethanamine . The benzamide chain in the target compound may mitigate these risks by altering metabolic pathways.
Receptor Targeting
- Compounds with [1,2,4]triazolo[4,3-b]pyridazine moieties, such as those described in Cardiff University’s research, bind to PEF(S) proteins by displacing TNS (a fluorescent probe), suggesting a shared allosteric binding mechanism . The ethoxyethyl-benzamide chain in the target compound may enhance affinity for similar targets.
Enzyme Inhibition
- Analogs like N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiazine-2-yl)acetamide (CAS: 891115-66-5) exhibit kinase inhibition, implying that the target compound’s benzamide group could similarly interact with ATP-binding pockets .
Q & A
Basic: What synthetic strategies are typically employed to prepare the triazolo[4,3-b]pyridazine core in this compound?
Answer:
The triazolo[4,3-b]pyridazine moiety is synthesized via oxidative cyclization of hydrazine intermediates. A representative method involves:
Cyclization of 3-chloro-6-hydrazinylpyridazine with diethyl ethoxymethylenemalonate under reflux conditions to form the triazolo-pyridazine ring .
Substitution reactions at the 6-position of the pyridazine ring using nucleophiles (e.g., alkoxy groups) under basic conditions (e.g., K₂CO₃ in DMF) .
Coupling reactions to attach the benzamide side chain via amide bond formation, often using coupling agents like HATU or EDC .
Key Reference: details multi-step synthesis with intermediates and reaction conditions.
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy (¹H, ¹³C, and 2D techniques) to verify substituent positions and regiochemistry of the triazolo-pyridazine ring .
- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation and isotopic pattern analysis .
- Elemental Analysis to validate purity (>95%) and stoichiometry .
- HPLC-PDA to assess chromatographic purity and detect trace impurities .
Advanced: How can reaction conditions be optimized to improve yields during the cyclization step?
Answer:
- Solvent Selection: Ethanol or aqueous ethanol enhances solubility of intermediates and reduces side reactions .
- Oxidant Choice: Sodium hypochlorite (NaOCl) offers a greener alternative to toxic oxidants like Cr(VI), achieving 73% yield in oxidative ring closure .
- Temperature Control: Room-temperature reactions minimize decomposition of thermally sensitive intermediates .
Data Contradiction Note: While reports high yields with NaOCl, other studies using DDQ or metal catalysts may require trade-offs between yield and safety .
Advanced: How should researchers resolve conflicting reports on the compound’s biological activity (e.g., antimicrobial vs. anticancer)?
Answer:
- Assay Standardization: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and concentrations (e.g., 1–50 µM) to reduce variability .
- Mechanistic Studies: Employ target-specific assays (e.g., kinase inhibition, DNA intercalation) to clarify primary modes of action .
- SAR Analysis: Compare activity of analogs (e.g., substituent variations on the benzamide or triazolo-pyridazine groups) to identify critical pharmacophores .
Example: highlights how trifluoromethyl groups enhance lipophilicity and metabolic stability, influencing biological outcomes.
Safety: What are the primary hazards associated with handling this compound?
Answer:
- Acute Toxicity: Classified as harmful if swallowed (Oral Toxicity Category 4) .
- Skin/Eye Irritation: Causes severe irritation; PPE (gloves, goggles) is mandatory .
- Carcinogenicity: Contains components classified as potential carcinogens by IARC .
Mitigation: Use fume hoods for weighing, and store in airtight containers at 2–8°C .
Advanced: How can computational methods aid in predicting the compound’s reactivity or binding affinity?
Answer:
- Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., kinases) based on the triazolo-pyridazine scaffold .
- DFT Calculations: Predict regioselectivity in substitution reactions by analyzing electron density maps of the pyridazine ring .
- MD Simulations: Assess stability of the benzamide side chain in aqueous environments to guide formulation .
Basic: What are the stability considerations for long-term storage of this compound?
Answer:
- Light Sensitivity: Store in amber vials to prevent photodegradation of the methoxyphenyl group .
- Moisture Control: Use desiccants to avoid hydrolysis of the ethoxybenzamide moiety .
- Temperature: Stable at –20°C for >2 years; avoid freeze-thaw cycles .
Advanced: How can researchers validate the compound’s metabolic stability in preclinical studies?
Answer:
- In Vitro Microsomal Assays: Incubate with liver microsomes (human/rodent) and monitor degradation via LC-MS .
- CYP450 Inhibition Screening: Assess interactions with CYP3A4/2D6 isoforms to predict drug-drug interactions .
- Metabolite ID: Use HRMS/MS to identify hydroxylated or demethylated metabolites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
